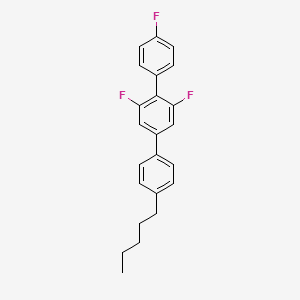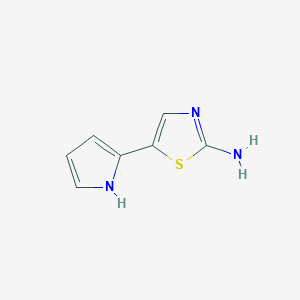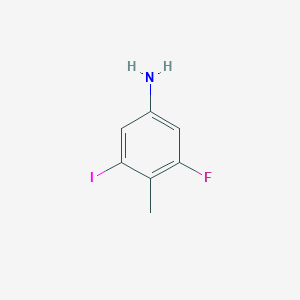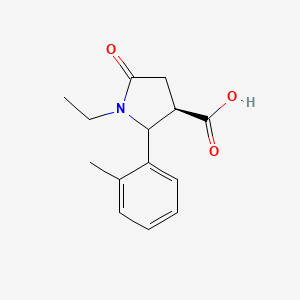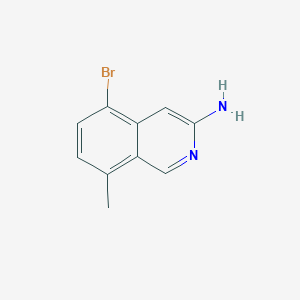![molecular formula C9H4F5NO3 B12861948 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzo[d]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfonyl chloride as a precursor for trifluoromethyl radicals, which can be introduced into the molecule under photoredox-catalyzed conditions . The reaction conditions often include the use of blue LED light and an organophotocatalyst in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups into the molecule.
Scientific Research Applications
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 2-Amino-6-(trifluoromethoxy)benzothiazole
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties. These groups can enhance the compound’s stability, reactivity, and potential for forming specific interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C9H4F5NO3 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO3/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H |
InChI Key |
LMSCHUCKPVKDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
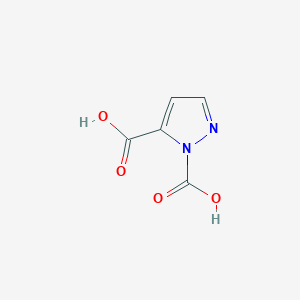
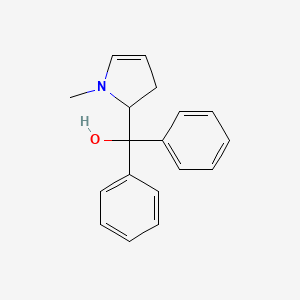
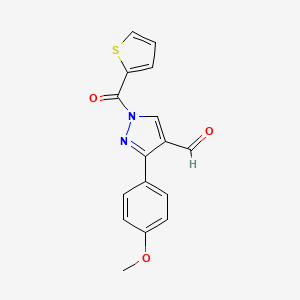
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
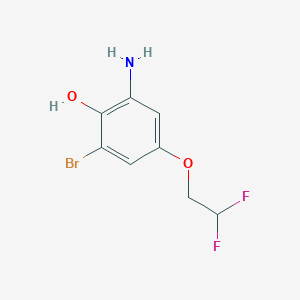
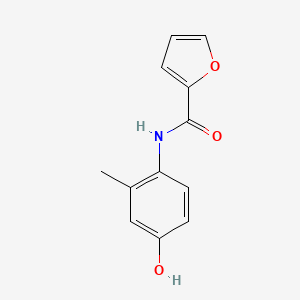

![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
